molecular formula C21H21N3O5 B2933036 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034411-01-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2933036
CAS No.: 2034411-01-1
M. Wt: 395.415
InChI Key: QROMVQAWQBYXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This oxalamide derivative features a benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) group at the N1 position and a 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl substituent at the N2 position. The benzo[d][1,3]dioxole moiety is a common pharmacophore in bioactive molecules, contributing to metabolic stability and lipophilicity . thaliana for related oxalamides) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-24-7-6-14-9-15(3-4-16(14)24)17(25)11-23-21(27)20(26)22-10-13-2-5-18-19(8-13)29-12-28-18/h2-9,17,25H,10-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROMVQAWQBYXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores its biological activity, including mechanisms of action, anticancer properties, and potential therapeutic applications.

  • Molecular Formula: C15H20N2O6
  • Molecular Weight: 324.33 g/mol
  • CAS Number: 1334374-55-8

The compound's biological activity is primarily attributed to its structural components:

  • Benzo[d][1,3]dioxole Moiety: This part is known for its ability to interact with various biological targets, potentially modulating enzyme activity and receptor interactions.
  • Indole Derivative: The presence of the indole structure may contribute to the compound's ability to influence neurotransmitter systems and cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance:

  • A study reported that derivatives with similar structures exhibited IC50 values against cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast) in the range of 1.54 to 4.52 µM, indicating significant antiproliferative effects .
  • The mechanisms explored included:
    • EGFR Inhibition: Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
    • Apoptosis Induction: Annexin V-FITC assays demonstrated that these compounds could induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins like Bax and Bcl-2 .

Case Studies

Case Study 1: Anticancer Efficacy
A recent investigation focused on a related compound, which demonstrated an IC50 value of 2.38 µM against HepG2 cells, significantly lower than that of doxorubicin (7.46 µM) used as a control. This suggests a promising therapeutic index for compounds with similar structures .

Case Study 2: Metabolic Activity
Another study assessed the compound's effect on α-amylase inhibition, which is crucial for managing diabetes. The compound showed IC50 values of 0.68 µM against α-amylase, indicating strong potential as an antidiabetic agent while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .

Comparative Data Table

Biological ActivityCompoundIC50 Value (µM)Target
AnticancerN1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy...)2.38 (HepG2)EGFR
AnticancerDoxorubicin7.46 (HepG2)EGFR
α-Amylase InhibitionN1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy...)0.68α-Amylase

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Table 1: Structural Comparison of Oxalamide Derivatives

Compound Name Substituents Core Structure Key Functional Groups Applications
Target Compound N1: Piperonyl; N2: 2-hydroxy-2-(1-methylindol-5-yl)ethyl Oxalamide Benzo[d][1,3]dioxole, indole, hydroxyl Hypothesized enzyme inhibition, receptor binding
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide) N1: 2,4-Dimethoxybenzyl; N2: Pyridin-2-ylethyl Oxalamide Dimethoxybenzyl, pyridine Umami flavor enhancer (FEMA 4233, Savorymyx® UM33)
K-16 (N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-Methylbenzyl)thio)acetamide) Piperonyl; 3-methylbenzylthio Acetamide Benzo[d][1,3]dioxole, benzylthio Root growth modulation in A. thaliana at 0.1 µM
Compound 25b (N1-(2-Aminoethyl)-N2-(Benzo[d][1,3]dioxol-5-ylmethyl)ethane-1,2-diamine) Piperonylmethyl; aminoethyl Ethylenediamine Benzo[d][1,3]dioxole, aminoethyl c-Myc G-quadruplex binding (IC₅₀: 0.8 µM)
Bioactivity and Mechanism
  • S336 : Exhibits high potency as a umami agonist (EC₅₀: 0.3 µM in hTAS1R1/hTAS1R3 assays) and is metabolized rapidly in rat hepatocytes without amide hydrolysis, suggesting metabolic stability .
  • K-16 : Reduces primary root length in A. thaliana by 40% at 0.1 µM, comparable to the auxin analog NAA, indicating auxin-like signaling disruption .
  • Compound 25b : Stabilizes c-Myc G-quadruplex DNA with 10-fold selectivity over duplex DNA, attributed to its flexible ethylenediamine linker and aromatic interactions .

The target compound’s indole group may enhance binding to hydrophobic enzyme pockets (e.g., IDO1 inhibitors in ), while its hydroxyl group could improve solubility compared to S336’s pyridine moiety.

Metabolic and Toxicological Profiles
  • S336: No observed toxicity in rodent studies; approved globally as a flavor additive .
  • N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide : Rapid hepatocyte metabolism without amide cleavage, similar to S336 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.